Nocistatin (bovine) Nocistatin (bovine) An endogenous peptide derived from the same precursor as nociceptin, which is able to block nociceptin-induced allodynia and hyperalgesia and may play an opposing role in pain transmission. Shown to reverse nociceptin inhibition of glutamate release from rat brain slices; also modulates 5-HT transmission in the mouse neocortex via mechanisms separate from nociceptin/orphanin FQ.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20757387
InChI: InChI=1S/C82H135N21O32/c1-10-41(8)67(80(132)97-48(21-29-62(114)115)71(123)94-45(16-24-55(84)105)69(121)92-43(14-11-12-32-83)68(120)93-46(17-25-56(85)106)72(124)100-53(35-39(4)5)76(128)99-51(82(134)135)18-26-57(86)107)102-73(125)44(19-27-60(110)111)90-58(108)37-89-79(131)66(40(6)7)101-74(126)49(22-30-63(116)117)95-70(122)47(20-28-61(112)113)96-75(127)52(34-38(2)3)91-59(109)36-88-77(129)54-15-13-33-103(54)81(133)50(23-31-64(118)119)98-78(130)65(87)42(9)104/h38-54,65-67,104H,10-37,83,87H2,1-9H3,(H2,84,105)(H2,85,106)(H2,86,107)(H,88,129)(H,89,131)(H,90,108)(H,91,109)(H,92,121)(H,93,120)(H,94,123)(H,95,122)(H,96,127)(H,97,132)(H,98,130)(H,99,128)(H,100,124)(H,101,126)(H,102,125)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,134,135)/t41-,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,65-,66-,67-/m0/s1
SMILES: CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N
Molecular Formula: C82H135N21O32
Molecular Weight: 1927.1 g/mol

Nocistatin (bovine)

CAS No.:

Cat. No.: VC20757387

Molecular Formula: C82H135N21O32

Molecular Weight: 1927.1 g/mol

* For research use only. Not for human or veterinary use.

Nocistatin (bovine) -

Molecular Formula C82H135N21O32
Molecular Weight 1927.1 g/mol
IUPAC Name (2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C82H135N21O32/c1-10-41(8)67(80(132)97-48(21-29-62(114)115)71(123)94-45(16-24-55(84)105)69(121)92-43(14-11-12-32-83)68(120)93-46(17-25-56(85)106)72(124)100-53(35-39(4)5)76(128)99-51(82(134)135)18-26-57(86)107)102-73(125)44(19-27-60(110)111)90-58(108)37-89-79(131)66(40(6)7)101-74(126)49(22-30-63(116)117)95-70(122)47(20-28-61(112)113)96-75(127)52(34-38(2)3)91-59(109)36-88-77(129)54-15-13-33-103(54)81(133)50(23-31-64(118)119)98-78(130)65(87)42(9)104/h38-54,65-67,104H,10-37,83,87H2,1-9H3,(H2,84,105)(H2,85,106)(H2,86,107)(H,88,129)(H,89,131)(H,90,108)(H,91,109)(H,92,121)(H,93,120)(H,94,123)(H,95,122)(H,96,127)(H,97,132)(H,98,130)(H,99,128)(H,100,124)(H,101,126)(H,102,125)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,134,135)/t41-,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,65-,66-,67-/m0/s1
Standard InChI Key GUPWDFZVRDNEEX-GFTPUIGSSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)N
SMILES CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N
Canonical SMILES CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N

Structural and Chemical Properties

Primary Structure and Molecular Characteristics

Bovine nocistatin consists of 17 amino acid residues with the sequence TEPGLEEVGEIEQKQLQ . This sequence is part of a larger family of nocistatin variants that differ among species, with human, rat, and mouse variants consisting of 30, 35, and 41 amino acid residues, respectively . Despite these variations, the C-terminal region, particularly the last six amino acids, remains highly conserved across species, suggesting its critical importance for biological activity .

The molecular properties of bovine nocistatin are well-characterized. It has a molecular weight of 1927.07 Daltons and a chemical formula of C₈₂H₁₃₅N₂₁O₃₂ . The peptide demonstrates good solubility characteristics, being soluble up to 2 mg/ml in phosphate-buffered saline (PBS), which facilitates its use in experimental settings . For storage purposes, it is recommended to keep the compound desiccated at -20°C to maintain stability .

Technical Specifications

Table 1: Technical Specifications of Nocistatin (Bovine)

PropertySpecificationReference
Molecular Weight1927.07 Da
Chemical FormulaC₈₂H₁₃₅N₂₁O₃₂
Amino Acid SequenceTEPGLEEVGEIEQKQLQ
CAS Number208253-85-4
SolubilityUp to 2 mg/ml in PBS
Recommended StorageDesiccated at -20°C
OriginDerived from prepronociceptin

Biological Activity and Mechanisms

Receptor Interactions

Unlike nociceptin, which acts through the NOP receptor (previously known as the orphanin FQ receptor), nocistatin exerts its effects through distinct, yet still unidentified receptors . This receptor distinction is evidenced by the opposing physiological effects observed between these two peptides, despite their common precursor origin . Nocistatin has been shown to antagonize several actions of nociceptin/orphanin FQ, suggesting a complex regulatory system involving multiple receptor types and signaling pathways .

Research indicates that nocistatin modulates 5-HT (serotonin) transmission in the mouse neocortex through mechanisms separate from those of nociceptin/orphanin FQ . This modulation of neurotransmitter systems may partially explain nocistatin's effects on both pain perception and anxiety-related behaviors. Additionally, nocistatin has been observed to reverse nociceptin-induced inhibition of glutamate release from rat brain slices, further highlighting its role in regulating neurotransmission .

Proteolytic Processing and Significance

Nocistatin is produced through proteolytic cleavage of the prepronociceptin/orphanin FQ (ppN/OFQ) precursor protein . This processing occurs at specific sites and results in the generation of multiple bioactive peptides, including both nocistatin and nociceptin . The fact that these peptides with opposing actions derive from the same precursor suggests a sophisticated regulatory mechanism, where the balance between nocistatin and nociceptin may determine the ultimate physiological outcome .

The C-terminal hexapeptide of nocistatin (NST-C6) has been shown to retain the biological activity of the full-length peptide . This conservation of function in the C-terminal region across species variants further emphasizes the importance of this region for the peptide's biological effects . The retained activity of the shorter peptide fragment also presents opportunities for more targeted therapeutic development.

Pain Modulation Effects

Antagonism of Nociceptin-Induced Pain

One of the most significant biological activities of nocistatin is its ability to block nociceptin-induced allodynia and hyperalgesia . This antagonistic effect positions nocistatin as a potential endogenous regulator of pain sensitivity, with implications for understanding chronic pain conditions and developing new analgesic approaches . The peptide appears to play an opposing role to nociceptin in pain transmission pathways, potentially serving as a balancing mechanism in physiological pain regulation .

In research settings, intrathecal administration of nocistatin has been studied for its interactions with nociceptin/orphanin FQ in rat models of pain, including the formalin test and hot plate test . These studies help elucidate the complex interplay between nocistatin and nociceptin in various pain modalities and may guide future therapeutic strategies targeting this system.

Behavioral Effects and Anxiety Modulation

Anxiogenic Effects in Elevated Plus-Maze Studies

Detailed studies using the elevated plus-maze (EPM) test, a standard method for assessing anxiety-like behaviors in rodents, have revealed significant effects of nocistatin on anxiety-related behaviors . When administered intracerebroventricularly (i.c.v.) at doses between 0.1-3 pmol, nocistatin produced marked anxiogenic-like effects in mice . Specifically, it reduced the percentage of entries into open arms (from a control value of 39.6±3.1% to 8.5±2.9% at the peak effect dose of 1 pmol) and decreased time spent on open arms (from 30.8±2.3% to 2.7±1.5%) .

The C-terminal hexapeptide of nocistatin (NST-C6) demonstrated similar anxiogenic effects at even lower doses (0.01-10 pmol), with peak effects observed at 0.1 pmol . These findings suggest that the C-terminal region is sufficient for mediating the anxiety-modulating effects of nocistatin, consistent with the preserved biological activity observed in other functional assays .

Opposing Effects of Nocistatin and Nociceptin

In contrast to nocistatin's anxiogenic properties, nociceptin/orphanin FQ (N/OFQ) demonstrates anxiolytic-like effects in the same behavioral paradigms . When administered at doses between 1-100 pmol, nociceptin increased both the percentage of entries into open arms (from 38.5±3.4% to 67.9±4.9% at 10 pmol) and time spent on open arms (from 32.0±3.8% to 74.9±5.8%) . These contrasting effects provide further evidence for the opposing physiological roles of these two peptides derived from the same precursor.

Interestingly, when nocistatin (1 pmol) or its C-terminal hexapeptide (0.1 pmol) was co-administered with nociceptin (10 pmol), the behavior of the animals was indistinguishable from controls . This suggests that these peptides may counterbalance each other's effects on anxiety modulation, providing a potential mechanism for fine-tuning anxiety responses through differential processing of their common precursor.

Table 2: Behavioral Effects of Nocistatin and Nociceptin in the Elevated Plus-Maze Test

PeptideDose Range% Open Arm Entries% Time in Open ArmsEffect on AnxietyReference
Nocistatin0.1-3 pmolReduced from 39.6±3.1% to 8.5±2.9%Reduced from 30.8±2.3% to 2.7±1.5%Anxiogenic
NST-C60.01-10 pmolSimilar reduction to NocistatinSimilar reduction to NocistatinAnxiogenic
Nociceptin1-100 pmolIncreased from 38.5±3.4% to 67.9±4.9%Increased from 32.0±3.8% to 74.9±5.8%Anxiolytic
NST + Nociceptin1 pmol + 10 pmolSimilar to controlSimilar to controlNeutral

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator